molecular formula C16H15ClN2O3 B4572918 N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B4572918
M. Wt: 318.75 g/mol
InChI Key: DLSTWLXSYGXQBG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0771200 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytokinin Activity

Urea derivatives have been studied for their cytokinin activity, which plays a crucial role in promoting cell division in plant tissues. For example, research on N-phenyl-N′-(4-pyridyl)urea derivatives revealed significant cytokinin activity in tobacco callus bioassays, with some compounds exhibiting activity comparable to that of known cytokinins like N6-benzyladenine (Takahashi et al., 1978). This suggests that certain urea derivatives could have applications in agricultural biotechnology, specifically in enhancing plant growth and development.

Anticancer Research

Urea derivatives have also been explored for their potential anticancer properties. For instance, the synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas showed promising enzyme inhibition and anticancer activity, with certain compounds exhibiting in vitro anticancer activity (Mustafa et al., 2014). Another study focused on 1-aryl-3-(2-chloroethyl) ureas indicated their cytotoxicity on human adenocarcinoma cells, suggesting potential use as anticancer agents (Gaudreault et al., 1988).

Plant Morphogenesis

Research into the cytokinin-like activity of urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) has shown significant effects on in vitro plant morphogenesis. These compounds have been used extensively in studies related to plant cell division and differentiation, highlighting their potential in horticultural applications to enhance adventitious root formation and somatic embryogenesis (Ricci & Bertoletti, 2009).

Antimicrobial Activity

The antimicrobial properties of urea derivatives have also been investigated. For example, the study of new thiourea derivatives showed significant antipathogenic activity against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-2-3-11(8-13(10)17)18-16(20)19-12-4-5-14-15(9-12)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSTWLXSYGXQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.